Zinc-porcellip

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

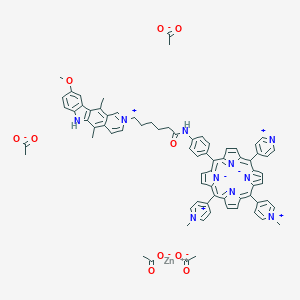

The compound “Zinc-porcellip” is a complex organic molecule that incorporates zinc, a pyridocarbazole moiety, and a porphyrin structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound likely involves multiple steps, including the preparation of the pyridocarbazole and porphyrin intermediates, followed by their conjugation with zinc. Typical reaction conditions might include:

- **Step

Applications De Recherche Scientifique

Biological Research Applications

1. Role in Cellular Functions

Zinc is a crucial trace element involved in numerous biological processes, including enzyme activity, cell signaling, and structural roles in proteins. Zinc-porcellip's ability to modulate these functions makes it a valuable tool in biological research.

- Enzyme Inhibition: this compound has been studied for its potential to inhibit specific metalloenzymes, which could provide insights into enzyme regulation mechanisms.

- Cellular Growth Studies: Research indicates that zinc levels can influence cell growth and differentiation, making this compound a candidate for studying cellular responses under varying zinc concentrations.

Case Study: Zinc's Role in Cancer Research

A significant body of research highlights the role of zinc in cancer biology. Studies have shown that adequate zinc levels may prevent the development of certain cancers by regulating cell growth and apoptosis. This compound can be utilized to investigate these mechanisms further.

Medical Applications

1. Antitumor Activity

this compound has been explored for its potential as an antitumor agent. Its ability to chelate metal ions and disrupt metal-dependent processes in cancer cells can lead to reduced tumor growth.

- Mechanism of Action: The compound acts by inhibiting RNA synthesis in cancer cells, which is crucial for their proliferation.

2. Immune System Modulation

Zinc is known to play a vital role in immune function. This compound may enhance immune responses or serve as an adjunct therapy in immunocompromised patients.

Case Study: Zinc Supplementation in Cancer Therapy

Research has demonstrated that zinc supplementation can mitigate the side effects of chemotherapy, such as fatigue and immune suppression. This compound's role in enhancing therapeutic efficacy could be significant.

Industrial Applications

1. Material Science

this compound can be used as a precursor for developing advanced materials with unique properties due to its chemical structure.

- Nanoparticle Development: The compound's properties allow it to be incorporated into nanoparticles for targeted drug delivery systems, enhancing the efficacy of treatments while minimizing side effects.

2. Agricultural Uses

Research indicates that zinc plays a critical role in plant health, influencing growth and resistance to diseases. This compound could be integrated into fertilizers or soil amendments to improve crop yields.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biological Research | Enzyme inhibition studies | Modulates metalloenzyme activity |

| Cellular growth studies | Influences differentiation and proliferation | |

| Medical Applications | Antitumor activity | Inhibits RNA synthesis in cancer cells |

| Immune system modulation | Enhances immune response | |

| Industrial Applications | Nanoparticle development | Improves drug delivery systems |

| Agricultural uses | Enhances crop yields and disease resistance |

Propriétés

Numéro CAS |

145247-77-4 |

|---|---|

Formule moléculaire |

C76H72N10O10Zn |

Poids moléculaire |

1350.8 g/mol |

Nom IUPAC |

zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate |

InChI |

InChI=1S/C68H58N10O2.4C2H4O2.Zn/c1-42-52-41-78(39-31-50(52)43(2)68-63(42)51-40-49(80-6)15-16-53(51)74-68)32-9-7-8-10-62(79)69-48-13-11-44(12-14-48)64-54-17-19-56(70-54)65(45-25-33-75(3)34-26-45)58-21-23-60(72-58)67(47-29-37-77(5)38-30-47)61-24-22-59(73-61)66(57-20-18-55(64)71-57)46-27-35-76(4)36-28-46;4*1-2(3)4;/h11-31,33-41H,7-10,32H2,1-6H3;4*1H3,(H,3,4);/q;;;;;+2/p-2 |

Clé InChI |

MQHXKTDDWPLBQL-UHFFFAOYSA-K |

SMILES |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)CCCCCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=C(C8=NC(=C(C9=CC=C([N-]9)C(=C1C=CC6=N1)C1=CC=[N+](C=C1)C)C1=CC=[N+](C=C1)C)C=C8)C1=CC=[N+](C=C1)C)[N-]7.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zn+2] |

SMILES canonique |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)CCCCCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=C(C8=NC(=C(C9=CC=C([N-]9)C(=C1C=CC6=N1)C1=CC=[N+](C=C1)C)C1=CC=[N+](C=C1)C)C=C8)C1=CC=[N+](C=C1)C)[N-]7.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zn+2] |

Synonymes |

4-((((9-methoxyellipticin-2-yl)pentyl)carbonyl)amino)phenyl-tris(4N-methylpyridiniumyl)porphyrinato-zinc(II)tetraacetate zinc-porcellip Zn(Por(MePy)3(Ph-NHCO(CH2)5-Ellip)) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.